Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a piperazine ring, a tetrahydroquinazoline ring, a thioxo group, a carboxylate group, and a fluorophenyl group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would be determined by its functional groups. For example, the carboxylate group might participate in acid-base reactions, the piperazine ring might undergo reactions with electrophiles, and the fluorophenyl group might be involved in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylate group, and its fluorescence properties might be affected by the aromatic fluorophenyl group .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorophenylpiperazine with ethyl 2-oxo-2-(thiophen-2-yl)acetate, followed by cyclization with 2-amino-3-methylbutanoic acid and methyl chloroformate. The resulting compound is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "ethyl 2-oxo-2-(thiophen-2-yl)acetate", "2-amino-3-methylbutanoic acid", "methyl chloroformate", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with ethyl 2-oxo-2-(thiophen-2-yl)acetate in the presence of a base such as potassium carbonate to form methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate intermediate.", "Step 2: Cyclization of the intermediate with 2-amino-3-methylbutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the final product, methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: The final product is then treated with sodium hydroxide to obtain the desired compound, 'Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS No. |
946216-05-3 |
Molecular Formula |
C22H21FN4O4S |
Molecular Weight |
456.49 |
IUPAC Name |
methyl 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H21FN4O4S/c1-31-21(30)14-2-7-17-18(12-14)24-22(32)27(20(17)29)13-19(28)26-10-8-25(9-11-26)16-5-3-15(23)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,24,32) |
InChI Key |
NTZVANJIXUCBCJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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